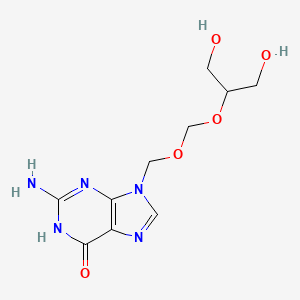

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

描述

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O5 and its molecular weight is 285.26. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

The compound “2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one”, also known as “UNII-R4FRA714XK”, is more commonly referred to as Ganciclovir . Here is a detailed explanation of its mechanism of action:

Target of action

Ganciclovir’s primary target is a virus-encoded cellular enzyme, thymidine kinase (TK) . This enzyme is crucial for the replication of the virus.

Mode of action

Ganciclovir is a nucleoside guanosine analog. Its antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by thymidine kinase .

Biochemical pathways

Once activated, Ganciclovir triphosphate, the active form of the drug, inhibits viral replication by interrupting the viral DNA during elongation .

Result of action

The molecular and cellular effects of Ganciclovir’s action result in the inhibition of viral replication, thereby preventing the spread of the virus within the host organism .

生化分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It contains an active moiety, ganciclovir triphosphate . This active moiety can inhibit viral replication by interrupting the viral DNA during elongation .

Cellular Effects

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one has significant effects on various types of cells and cellular processes. It exhibits therapeutic effects against cytomegalovirus (CMV) disease involving the lungs, liver, and gastrointestinal tract .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. It can be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .

生物活性

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one, also known as a Ganciclovir impurity (CAS No. 1346598-14-8), is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound's biological activity is of significant interest due to its potential implications in pharmacology and medicinal chemistry.

- Molecular Formula : C10H15N5O5

- Molecular Weight : 271.25 g/mol

- Structure : The compound features a purine base structure with various functional groups that may influence its biological activity.

The biological activity of this compound is primarily linked to its interaction with viral enzymes. Similar to Ganciclovir, it is hypothesized to act as a nucleoside analog that inhibits viral DNA synthesis by competing with natural nucleotides for incorporation into viral DNA. This mechanism leads to premature chain termination during DNA replication.

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit antiviral properties similar to those of Ganciclovir. Key findings include:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Toxicity and Side Effects

While detailed toxicity profiles specific to this impurity are scarce, general observations regarding Ganciclovir suggest potential side effects such as:

- Bone marrow suppression

- Nephrotoxicity

These effects warrant caution when considering the therapeutic use of related compounds.

科学研究应用

Prodrug Development

One of the primary applications of this compound is in the development of prodrugs for ganciclovir, an antiviral medication used primarily for the treatment of cytomegalovirus infections. Research has indicated that derivatives of 2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl) purines can enhance bioavailability compared to ganciclovir itself. For instance, studies have shown that certain esters derived from this compound exhibit significantly improved oral bioavailability in animal models, suggesting potential for better therapeutic outcomes in humans .

| Prodrug Type | Bioavailability (%) |

|---|---|

| Monoisobutyrate | 45 |

| Diisobutyrate | 42 |

| Diacetate | 41 |

| Monobutyrate | 41 |

| Dipropionate | 35 |

Antiviral Activity

The structural similarity of this compound to established antiviral agents positions it as a candidate for further exploration in antiviral therapies. Its potential efficacy against various viral pathogens, including herpesviruses, is under investigation. The compound's ability to inhibit viral replication mechanisms makes it a target for further pharmacological studies .

Chromatographic Techniques

Hydrophilic interaction liquid chromatography (HILIC) has been utilized to analyze compounds similar to 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one. This technique is particularly useful for separating polar compounds and has been applied in the quantification of metabolites in biological samples, thereby aiding in pharmacokinetic studies .

Environmental Risk Assessment

Given its classification as an ionizable organic compound, the environmental impact of this chemical is being assessed under regulatory frameworks. Studies indicate that many active pharmaceutical ingredients (APIs), including this compound, require thorough environmental risk assessments due to their potential effects on ecosystems when released into wastewater systems .

Case Study 1: Prodrug Efficacy

A study published in PubMed highlighted the synthesis and evaluation of various derivatives of this compound as prodrugs of ganciclovir. The findings demonstrated that specific modifications significantly increased the oral bioavailability of ganciclovir, making these derivatives promising candidates for clinical development .

Case Study 2: Analytical Method Development

Recent research focused on optimizing HILIC methods for analyzing this compound and its analogs revealed insights into their pharmacokinetic properties. The study emphasized the importance of precise analytical techniques in understanding the behavior of such compounds within biological systems .

属性

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFLSEDNYVWUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158853 | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-14-8 | |

| Record name | Ganciclovir Specified Impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。